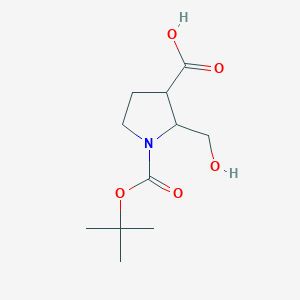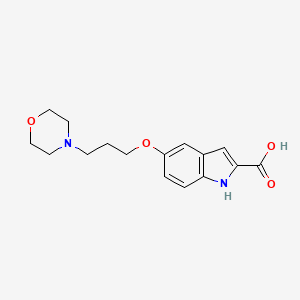
5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the morpholinopropoxy group. The reaction conditions often involve the use of catalysts and specific reagents to achieve high yields and purity.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Morpholinopropoxy Group: The morpholinopropoxy group can be introduced via nucleophilic substitution reactions. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
化学反应分析
Types of Reactions
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate cellular pathways and molecular interactions.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, serving as an intermediate in various synthetic routes.
Industrial Applications: It is used in the development of new materials and chemical processes, including corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Quinazoline Derivatives: Compounds with a similar core structure and biological activity.
Uniqueness
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid is unique due to its specific structural features, such as the morpholinopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
5-(3-morpholin-4-ylpropoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c19-16(20)15-11-12-10-13(2-3-14(12)17-15)22-7-1-4-18-5-8-21-9-6-18/h2-3,10-11,17H,1,4-9H2,(H,19,20) |
InChI 键 |
UBAHMHDDPJDDCV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCOC2=CC3=C(C=C2)NC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


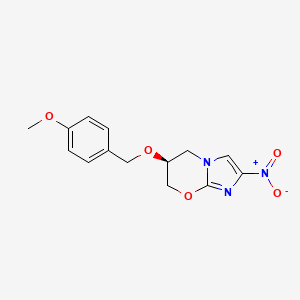
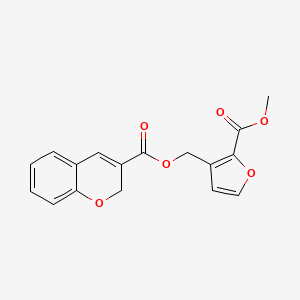
![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
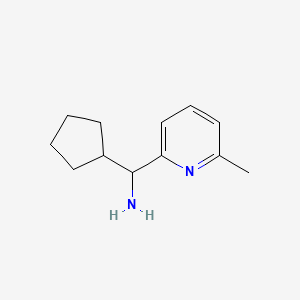
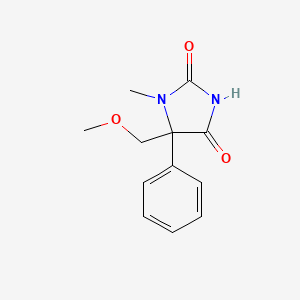
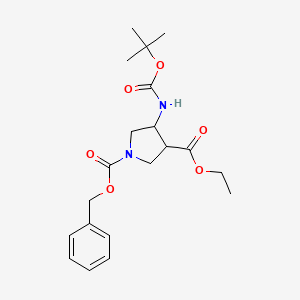
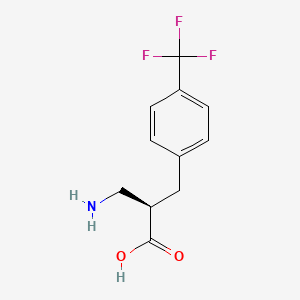
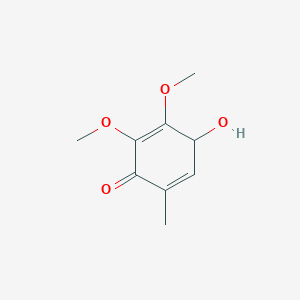
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
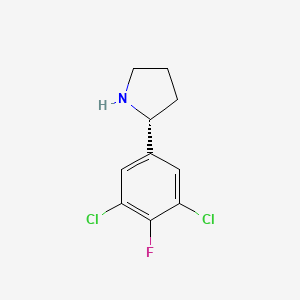

![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
